N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide

Solid-state characterization Crystallinity Quality control

N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide (CAS 10128-51-5) is a dual-pharmacophore small molecule (C20H14N2O4S, MW 378.40 g/mol) belonging to the 2-sulfonyl-4H-3,1-benzoxazin-4-one class, combining a benzoxazinone heterocycle with a benzenesulfonamide moiety. This scaffold has been systematically investigated as a serine protease inhibitor platform, with documented inhibitory activity against complement C1r protease, α-chymotrypsin, human leukocyte elastase (HLE), and cathepsin G, depending on specific substitution patterns.

Molecular Formula C20H14N2O4S
Molecular Weight 378.4 g/mol
CAS No. 10128-51-5
Cat. No. B11829032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide
CAS10128-51-5
Molecular FormulaC20H14N2O4S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)O3
InChIInChI=1S/C20H14N2O4S/c23-20-16-11-5-6-12-17(16)21-19(26-20)15-10-4-7-13-18(15)22-27(24,25)14-8-2-1-3-9-14/h1-13,22H
InChIKeyHFLJZGUOTHQWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide (CAS 10128-51-5): Class Identity and Baseline Procurement Profile


N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide (CAS 10128-51-5) is a dual-pharmacophore small molecule (C20H14N2O4S, MW 378.40 g/mol) belonging to the 2-sulfonyl-4H-3,1-benzoxazin-4-one class, combining a benzoxazinone heterocycle with a benzenesulfonamide moiety [1]. This scaffold has been systematically investigated as a serine protease inhibitor platform, with documented inhibitory activity against complement C1r protease, α-chymotrypsin, human leukocyte elastase (HLE), and cathepsin G, depending on specific substitution patterns [2]. The compound is commercially available from multiple suppliers at ≥98% purity and is utilized as a key intermediate or building block in medicinal chemistry and materials science research [1].

Why Generic Substitution Fails for N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide


Within the 2-sulfonyl-4H-3,1-benzoxazin-4-one chemotype, even single-atom or single-group modifications to the sulfonamide aryl ring produce substantial shifts in target selectivity, potency, and physicochemical properties. The unsubstituted benzenesulfonamide variant (CAS 10128-51-5) occupies a distinct position in the structural landscape: the 4-methyl analog (CAS 3808-20-6) exhibits weak α-chymotrypsin inhibition (IC50 ~500,000 nM) [1], while the β-naphthyl analog (CAS 10128-55-9) is profiled for carbonic anhydrase IX (CAIX) inhibition , and 7-chloro-substituted derivatives are reported to inhibit cathepsin G and HLE . These divergent activity profiles demonstrate that the sulfonamide aryl group is a critical selectivity determinant, making direct interchange of in-class compounds scientifically unjustified without confirmatory assay data.

Quantitative Differential Evidence for N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide Procurement Decisions


Melting Point Differentiation: Unsubstituted Phenyl vs. 4-Methylphenyl and β-Naphthyl Sulfonamide Analogs

The unsubstituted benzenesulfonamide derivative (CAS 10128-51-5) exhibits a melting point of 214–220 °C (reported range across multiple independent determinations), which is measurably distinct from the 4-methylphenyl analog 1b (CAS 3808-20-6, mp 219–221 °C) and substantially higher than the β-naphthyl analog 1c (CAS 10128-55-9, mp 184.8–185.5 °C) [1]. The ~30–35 °C difference between the target compound and the β-naphthyl analog provides a robust identity and purity verification metric that is orthogonal to spectroscopic methods. The narrow, well-documented mp range across three independent literature sources (214–215 °C, 218–219 °C, 219–220 °C) also supports batch-to-batch consistency assessment [1].

Solid-state characterization Crystallinity Quality control

α-Chymotrypsin Inhibitory Activity: Unsubstituted Benzenesulfonamide vs. 4-Methylbenzenesulfonamide Analog

An important class-level differential is demonstrated by the 4-methyl analog (CAS 3808-20-6), which exhibits an IC50 of 500,000 nM against α-chymotrypsin (50 mM Tris-HCl, pH 7.6, 10 mM CaCl2) [1]. This represents very weak inhibitory activity. While the specific IC50 of the unsubstituted benzenesulfonamide compound (CAS 10128-51-5) against α-chymotrypsin has not been reported in accessible databases, the broader structure-activity relationship literature establishes that 4H-3,1-benzoxazin-4-ones act as mechanism-based, alternate-substrate serine protease inhibitors where the 2-position substituent and the sulfonamide aryl group jointly govern acylation and deacylation rates [2]. The electronic character of the sulfonamide aryl ring (unsubstituted phenyl vs. 4-methylphenyl vs. β-naphthyl) directly modulates the electrophilicity of the oxazinone carbonyl, which is the site of active-site serine attack, making these compounds pharmacodynamically non-interchangeable [3].

Serine protease inhibition α-chymotrypsin Enzyme assay

Serine Protease Target Selectivity: C1r vs. Trypsin Selectivity Within the 2-Sulfonyl-Benzoxazinone Series

Within the 2-sulfonyl-4H-3,1-benzoxazinone series, several compounds demonstrated selectivity for complement C1r protease over the related serine protease trypsin, with selected analogs also showing functional activity in a hemolysis assay [1]. The benzenesulfonamide compound (CAS 10128-51-5) represents the simplest aryl sulfonamide member of this pharmacophore series, serving as the baseline scaffold from which more elaborate analogs (including 4-methyl, β-naphthyl, and halogen-substituted variants) were derived. The C1r vs. trypsin selectivity demonstrated within this chemotype means that the unsubstituted phenyl compound provides a critical reference point for structure-activity relationship (SAR) studies: any modification to the sulfonamide aryl ring can be referenced against this baseline to quantify the selectivity impact of that specific substitution.

Complement C1r protease Serine protease selectivity Hemolysis assay

Sulfonamide Aryl Group–Dependent Target Diversion: Benzenesulfonamide vs. Naphthalenesulfonamide (CAIX vs. Serine Protease Targeting)

The β-naphthalenesulfonamide analog (CAS 10128-55-9) is commercially positioned as a carbonic anhydrase IX (CAIX) inhibitor targeting breast, prostate, and kidney malignancies, with a reported IC50 of approximately 5 μM in breast cancer cells . In contrast, the benzenesulfonamide compound (CAS 10128-51-5) is documented within the benzoxazinone-serine protease inhibitor literature as a member of the C1r/chymotrypsin/elastase inhibitor series [1]. This divergence illustrates that the identity of the sulfonamide aryl group (phenyl vs. naphthyl) determines whether the compound is directed toward serine protease inhibition or CAIX inhibition, making these two commercially available analogs fundamentally non-substitutable in target-specific research programs.

Carbonic anhydrase IX Tumor target Sulfonamide pharmacophore

Benzoxazinone Core Substituent Effects: 7-Chloro Substitution Shifts Activity Toward Cathepsin G and HLE

The 7-chloro-substituted analog N-[2-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]-4-methylbenzenesulfonamide (CAS 31199-40-3) is reported to inhibit cathepsin G and human leukocyte elastase (HLE), enzymes implicated in inflammatory processes . The unsubstituted benzenesulfonamide compound (CAS 10128-51-5) lacks this 7-chloro substitution on the benzoxazinone core, meaning its protease inhibition profile is expected to differ from the 7-chloro derivative. This is consistent with the broader SAR literature showing that electron-withdrawing substituents on the benzoxazinone ring modulate both the acylation rate (through effects on carbonyl electrophilicity) and the deacylation rate of the acyl-enzyme intermediate [1].

Cathepsin G Human leukocyte elastase Inflammation

Rotatable Bond Count and Topological Polar Surface Area: Procurement-Relevant Physicochemical Differentiation vs. Naphthyl and Methyl Analogs

Computed physicochemical parameters reveal that CAS 10128-51-5 (MW 378.40, rotatable bonds: 4, hydrogen bond acceptors: 6, hydrogen bond donors: 1 ) has a lower molecular weight and smaller topological polar surface area than the β-naphthyl analog CAS 10128-55-9 (MW 428.46, TPSA 93.2 Ų, XLogP3 4.7 ) and a lower lipophilicity than the 4-methyl analog CAS 3808-20-6 (MW 392.43, C21H16N2O4S ). The rotatable bond count is identical (4) across all three analogs, but the increasing molecular weight (378.40 → 392.43 → 428.46) and increasing logP across the series directly affect aqueous solubility and membrane permeability, which are critical parameters for both biochemical assay design and downstream synthetic modification strategies .

Drug-likeness Physicochemical properties Solubility

Optimal Research and Industrial Application Scenarios for N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide (CAS 10128-51-5)


Serine Protease Inhibitor SAR Baseline: Unsubstituted Phenyl Reference Compound for Complement C1r and Chymotrypsin Probe Development

CAS 10128-51-5 serves as the minimal aryl sulfonamide reference point within the 2-sulfonyl-4H-3,1-benzoxazin-4-one series. Because C1r-selective inhibition has been demonstrated for this chemotype [1] and the 4-methyl analog exhibits measurable but weak α-chymotrypsin inhibition (IC50 = 500,000 nM) [2], the unsubstituted phenyl compound is the appropriate starting scaffold for systematic SAR exploration. Any substitution introduced to the sulfonamide aryl ring or benzoxazinone core can be quantitatively referenced against this baseline to deconvolute the contribution of each structural modification to potency and selectivity.

Negative Control or Selectivity Counter-Screen for CAIX-Targeted Naphthalenesulfonamide Programs

The β-naphthalenesulfonamide analog (CAS 10128-55-9) is profiled as a CAIX inhibitor with ~5 μM activity in breast cancer cells [1]. Because the only structural difference between these two compounds is the sulfonamide aryl group identity (phenyl vs. β-naphthyl), CAS 10128-51-5 can serve as a well-matched negative control or selectivity counter-screen compound in CAIX inhibitor programs to confirm that observed activity is sulfonamide-aryl-group-dependent rather than benzoxazinone-scaffold-dependent [2].

Solid-State Reference Standard for Melting Point–Based Identity and Purity Verification in Multi-Analog Procurement Workflows

With a well-characterized melting point of 214–220 °C (consistently reported across three independent literature sources) [1], CAS 10128-51-5 provides a reliable solid-state identity verification metric. Its mp is substantially higher than the β-naphthyl analog (184.8–185.5 °C, Δmp ≈ 30–35 °C), enabling rapid differentiation between these two commercially available analogs by simple capillary melting point determination [1]. This is particularly valuable for laboratories managing inventories of multiple benzoxazinone-sulfonamide analogs.

Medicinal Chemistry Building Block for Diversification at the Sulfonamide Aryl Position

CAS 10128-51-5 is recognized as a key building block for the synthesis of more complex pharmaceutical molecules [1]. Its unsubstituted benzenesulfonamide moiety provides a synthetically tractable handle for further derivatization, while its benzoxazinone core already incorporates the electrophilic carbonyl required for mechanism-based serine protease inhibition [2]. The compound's intermediate molecular weight (378.40) and moderate lipophilicity relative to naphthyl analogs make it a favorable starting point for lead optimization programs where maintaining drug-like physicochemical space is a priority.

Quote Request

Request a Quote for N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.